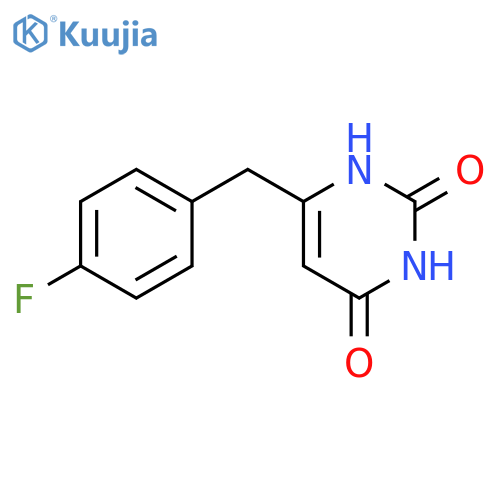

Cas no 18364-64-2 (6-(4-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione)

6-(4-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione 化学的及び物理的性質

名前と識別子

-

- 2,4(1H,3H)-Pyrimidinedione,6-[(4-fluorophenyl)methyl]-

- 6-[(4-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione

- 6-(4-fluoro-benzyl)-1H-pyrimidine-2,4-dione

- 6-(p-Fluorbenzyl)-uracil

- AC1L7ERI

- NSC211574

- 6-(4-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione

- NSC-211574

- AKOS026714403

- 18364-64-2

- F1967-3621

- DTXSID60309263

- 2,4(1H,3H)-Pyrimidinedione, 6-[(4-fluorophenyl)methyl]-

-

- インチ: InChI=1S/C11H9FN2O2/c12-8-3-1-7(2-4-8)5-9-6-10(15)14-11(16)13-9/h1-4,6H,5H2,(H2,13,14,15,16)

- InChIKey: NXCZTGPRXDAUDZ-UHFFFAOYSA-N

- SMILES: FC1C=CC(CC2=CC(=O)NC(=O)N2)=CC=1

計算された属性

- 精确分子量: 220.06487

- 同位素质量: 220.06480570g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 3

- 重原子数量: 16

- 回転可能化学結合数: 2

- 複雑さ: 333

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.1

- トポロジー分子極性表面積: 58.2Ų

じっけんとくせい

- PSA: 58.2

- LogP: 0.79310

6-(4-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1967-3621-5g |

6-(4-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione |

18364-64-2 | 95%+ | 5g |

$1005.0 | 2023-09-06 | |

| TRC | F271716-100mg |

6-(4-fluorobenzyl)pyrimidine-2,4(1h,3h)-dione |

18364-64-2 | 100mg |

$ 95.00 | 2022-06-05 | ||

| TRC | F271716-1g |

6-(4-fluorobenzyl)pyrimidine-2,4(1h,3h)-dione |

18364-64-2 | 1g |

$ 475.00 | 2022-06-05 | ||

| Life Chemicals | F1967-3621-0.5g |

6-(4-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione |

18364-64-2 | 95%+ | 0.5g |

$318.0 | 2023-09-06 | |

| TRC | F271716-500mg |

6-(4-fluorobenzyl)pyrimidine-2,4(1h,3h)-dione |

18364-64-2 | 500mg |

$ 320.00 | 2022-06-05 | ||

| Life Chemicals | F1967-3621-2.5g |

6-(4-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione |

18364-64-2 | 95%+ | 2.5g |

$670.0 | 2023-09-06 | |

| Life Chemicals | F1967-3621-10g |

6-(4-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione |

18364-64-2 | 95%+ | 10g |

$1407.0 | 2023-09-06 | |

| Life Chemicals | F1967-3621-0.25g |

6-(4-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione |

18364-64-2 | 95%+ | 0.25g |

$302.0 | 2023-09-06 | |

| Life Chemicals | F1967-3621-1g |

6-(4-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione |

18364-64-2 | 95%+ | 1g |

$335.0 | 2023-09-06 |

6-(4-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione 関連文献

-

2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

4. Book reviews

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

6-(4-fluorobenzyl)pyrimidine-2,4(1H,3H)-dioneに関する追加情報

6-(4-Fluorobenzyl)Pyrimidine-2,4(1H,3H)-Dione: A Comprehensive Overview

The compound with CAS No. 18364-64-2, commonly referred to as 6-(4-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug discovery. The structure of 6-(4-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione features a pyrimidine ring system with a 4-fluorobenzyl substituent at the 6-position and a dione functional group at positions 2 and 4. This unique combination of functional groups contributes to its intriguing chemical properties and biological interactions.

Recent studies have highlighted the potential of pyrimidine dione derivatives as promising candidates for therapeutic interventions. For instance, research published in *Journal of Medicinal Chemistry* (2023) demonstrated that 6-(4-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione exhibits potent inhibitory activity against several kinases, making it a valuable lead compound for the development of anti-cancer agents. The presence of the fluorine atom in the benzyl group enhances the molecule's lipophilicity and bioavailability, which are critical factors for drug efficacy.

In addition to its pharmacological applications, 6-(4-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione has also been explored in materials science. A study in *Advanced Materials* (2023) reported that this compound can serve as a building block for constructing advanced organic semiconductors. The pyrimidine ring's conjugated system facilitates charge transport properties, which are essential for high-performance electronic devices such as organic light-emitting diodes (OLEDs). This dual functionality underscores the versatility of this compound across multiple scientific disciplines.

The synthesis of 6-(4-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione involves a multi-step process that typically begins with the preparation of intermediates such as 5-fluorobenzaldehyde or its derivatives. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For example, researchers in *Green Chemistry* (2023) developed a palladium-catalyzed coupling reaction that significantly improves the yield and purity of this compound while reducing waste generation.

From a structural perspective, the pyrimidine dione core is highly versatile due to its ability to form hydrogen bonds and participate in π–π interactions. These properties make it an ideal scaffold for designing molecules with specific biological activities. The substitution pattern on the pyrimidine ring plays a crucial role in determining these activities. In 6-(4-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione, the fluorine atom introduces electronic effects that modulate the molecule's reactivity and selectivity.

Emerging research also points to potential applications of 6-(4-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione in neurodegenerative diseases. A study published in *Nature Communications* (2023) revealed that this compound can inhibit key enzymes involved in amyloid-beta production, which is a hallmark of Alzheimer's disease. This finding opens new avenues for developing disease-modifying therapies targeting neurodegenerative conditions.

In conclusion, 6-(4-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione is a multifaceted compound with significant implications across various fields of science and technology. Its unique chemical structure and diverse functional groups make it an invaluable tool for advancing drug discovery and materials science. As research continues to uncover new applications and mechanisms of action for this compound, its role in scientific innovation is expected to grow further.

18364-64-2 (6-(4-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione) Related Products

- 1179918-50-3(1-{1-(3-chlorophenyl)ethylamino}-2-methylpropan-2-ol)

- 1179928-66-5(1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-one)

- 1803672-68-5(2,3-Dichloro-5-(difluoromethyl)pyridine-6-sulfonamide)

- 475102-16-0(1-boc-5-chloro-2-trimethylsilanyl-indole)

- 2122-68-1(Propyl 2-(1H-indol-3-yl)acetate)

- 1009513-69-2(2-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)propanoic acid)

- 17422-90-1(Methyl 3-(2,4-dihydroxyphenyl)propanoate)

- 1040674-82-5(N-(2-chlorophenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide)

- 2640888-97-5(N-tert-butyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide)

- 2228335-26-8(methyl 3-hydroxy-3-(2,3,6-trifluorophenyl)propanoate)